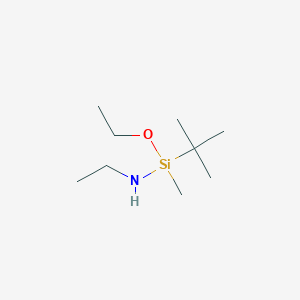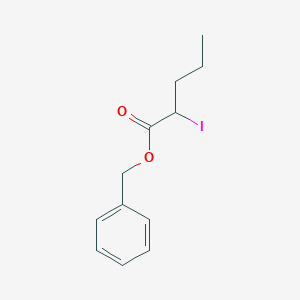
1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilanamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to organic groups, including tert-butyl, ethoxy, ethyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilanamine typically involves the reaction of tert-butyl, ethoxy, ethyl, and methyl silane precursors under controlled conditions. One common method involves the reaction of tert-butylchlorosilane with ethylamine and methanol in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures that the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethoxy or ethyl groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as diethyl ether or tetrahydrofuran under inert atmosphere.
Substitution: Halides, amines; reactions are conducted in polar solvents like acetonitrile or dimethylformamide, often with the use of a catalyst.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Applications De Recherche Scientifique
1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilanamine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also used in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in the modification of biomolecules and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic applications, including as a component in the formulation of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives. It is also used in the development of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilanamine involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various substrates, facilitating chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-Butyl-1-ethoxy-N-methylsilanamine: Similar structure but lacks the ethyl group.
1-tert-Butyl-1-methoxy-N-ethyl-1-methylsilanamine: Similar structure but has a methoxy group instead of an ethoxy group.
1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilane: Similar structure but lacks the amine group.
Uniqueness
1-tert-Butyl-1-ethoxy-N-ethyl-1-methylsilanamine is unique due to the combination of its tert-butyl, ethoxy, ethyl, and methyl groups bonded to the silicon atom. This unique structure imparts specific chemical and physical properties that make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with different substrates further enhances its versatility and utility in scientific research and industrial applications.
Propriétés
Numéro CAS |
923560-98-9 |
|---|---|
Formule moléculaire |
C9H23NOSi |
Poids moléculaire |
189.37 g/mol |
Nom IUPAC |
N-(tert-butyl-ethoxy-methylsilyl)ethanamine |
InChI |
InChI=1S/C9H23NOSi/c1-7-10-12(6,11-8-2)9(3,4)5/h10H,7-8H2,1-6H3 |
Clé InChI |
PIPKIGUGFHIHJW-UHFFFAOYSA-N |
SMILES canonique |
CCN[Si](C)(C(C)(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Ethyl{2-[2-(2-hydroxyethoxy)ethoxy]ethyl}amino)phenol](/img/structure/B14190148.png)
![5-(Azidomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14190153.png)




![4-[2-Chloro-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14190180.png)
![1-{4-[(2-Phenylethyl)amino]butyl}-1H-pyrrole-2-carbonitrile](/img/structure/B14190187.png)

![1-[4-(Benzyloxy)phenyl]-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14190198.png)


![1-[6-(Benzyloxy)naphthalen-2-yl]-2-(dimethylamino)propan-1-one](/img/structure/B14190215.png)
